2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H21NS·HCl and a molecular weight of 223.81 g/mol . It is a solid substance that is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
- 2-[(Methylsulfanyl)methyl]piperidine hydrochloride
- 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride
- 2-[(Isopropylsulfanyl)methyl]piperidine hydrochloride
These compounds share similar structural features but differ in the alkyl group attached to the sulfur atom. The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-(tert-butylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOIHBQFTMEWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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